Makisterone A 20,22-monoacetonide
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Overview
Description
Makisterone A 20,22-monoacetonide is a natural product derived from ecdysteroids, which are steroid hormones found in arthropods and some plants. This compound is primarily used in scientific research related to life sciences . It has a molecular formula of C31H50O7 and a molecular weight of 534.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Makisterone A 20,22-monoacetonide can be synthesized through the acetonide protection of the hydroxyl groups at positions 20 and 22 of Makisterone A. The reaction typically involves the use of acetone and an acid catalyst under controlled conditions to form the acetonide .
Industrial Production Methods
the general approach involves the extraction of Makisterone A from natural sources, followed by chemical modification to introduce the acetonide group .
Chemical Reactions Analysis
Types of Reactions
Makisterone A 20,22-monoacetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Makisterone A 20,22-monoacetonide has several scientific research applications:
Mechanism of Action
Makisterone A 20,22-monoacetonide exerts its effects by interacting with ecdysteroid receptors in insects. These receptors are involved in regulating molting and development processes. The compound binds to these receptors, triggering a cascade of molecular events that lead to physiological changes . The specific molecular targets and pathways include the activation of gene expression related to molting and metamorphosis .
Comparison with Similar Compounds
Similar Compounds
Makisterone C-20,22-acetonide: Another ecdysteroid with similar properties but different structural modifications.
Polypodine B-20,22-acetonide: A related compound with distinct biological activities.
Uniqueness
Makisterone A 20,22-monoacetonide is unique due to its specific acetonide protection at positions 20 and 22, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to other ecdysteroids .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIPVDOBTYKPCE-RTYUKWHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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